N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
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Description
The compound “N’-(3-chloro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide” is a complex organic molecule. It is related to the class of compounds known as thiazoles . Thiazoles are a group of organic compounds that contain a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Hantzsch thiazole synthesis is a method for synthesizing thiazole derivatives . This method involves the reaction of α-halo ketones with substituted thioureas in the presence of a solvent like ethanol .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . It also contains chloro, methyl, and fluoro substituents, which can significantly affect the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the thiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The chloro, methyl, and fluoro substituents can also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the amide group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would also be influenced by its molecular structure .Future Directions
Mechanism of Action
Target of Action
Similar compounds have shownantibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . Therefore, it’s plausible that this compound may also target bacterial cells.
Mode of Action
It’s synthesized from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide . The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . This could potentially influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been used in the treatment of various conditions including hiv infections, cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections . This suggests that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of chlorine in the compound could potentially affect its bioavailability, as chlorine can alter the electrophilicity of carbon in the c-cl bond .
Result of Action
Similar compounds have shown antibacterial activity , suggesting that this compound may also have antimicrobial effects.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2S/c1-12-6-7-16(11-17(12)22)26-20(28)19(27)24-9-8-18-13(2)25-21(29-18)14-4-3-5-15(23)10-14/h3-7,10-11H,8-9H2,1-2H3,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNFLCSODHKTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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